molecular formula C15H23NO5 B14156487 1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid CAS No. 618414-94-1

1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid

Cat. No.: B14156487
CAS No.: 618414-94-1
M. Wt: 297.35 g/mol
InChI Key: NUWXCBXABKVPAB-UHFFFAOYSA-N
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Description

1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, a piperidine ring, and carboxylic acid functional groups

Preparation Methods

The synthesis of 1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Carboxymethyl Group: This step involves the addition of a carboxymethyl group to the cyclopentyl ring, which can be done using carboxylation reactions.

    Acetylation of Piperidine: The piperidine ring is acetylated using acetylating agents under controlled conditions.

    Coupling Reactions: The final step involves coupling the cyclopentyl and piperidine rings through a series of reactions, including esterification and amidation.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites on enzymes, inhibiting or activating their function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid can be compared with similar compounds such as:

    1-(carboxymethyl)piperidine-4-carboxylic acid: This compound has a similar piperidine ring structure but lacks the cyclopentyl ring.

    Cyclopentylacetic acid: This compound contains the cyclopentyl ring and carboxylic acid group but lacks the piperidine ring.

    Piperidine-4-carboxylic acid: This compound has the piperidine ring and carboxylic acid group but lacks the cyclopentyl ring and carboxymethyl group.

The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties not found in the individual components.

Properties

CAS No.

618414-94-1

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H23NO5/c17-12(16-7-3-11(4-8-16)14(20)21)9-15(10-13(18)19)5-1-2-6-15/h11H,1-10H2,(H,18,19)(H,20,21)

InChI Key

NUWXCBXABKVPAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)N2CCC(CC2)C(=O)O)CC(=O)O

solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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